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Compound of Interest

5-(3-Cyanophenoxy)pentanoic
Compound Name:

acid
CAS No.: 1038972-84-7
Cat. No.: B1517209

Get Quote

Executive Summary & Compound Profile

5-(3-Cyanophenoxy)pentanoic acid (C12H13NOs) presents a dual-functionalized structure
containing a terminal carboxylic acid and a meta-substituted cyanophenyl ether.[3] Its analysis
is critical in metabolic profiling (e.g., Ostarine/Enobasarm derivatives) and environmental
degradation studies of phenoxy-herbicides.

* Monoisotopic Mass: 219.0895 Da|3]
o Preferred lonization: ESI Negative Mode (

) due to the labile carboxylic proton.

» Key Analytical Challenge: Differentiating the meta-isomer from ortho- and para- positional
isomers which share identical masses and similar fragmentation channels.
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Structural Breakdown

Feature Moiety Contribution to MS/MS

Primary ionization site (ESI-);

A Carboxylic Acid (Pentanoic) Loss of

(44 Da).[3]

_ Primary cleavage site;
B Ether Linkage )
generates phenolate ions.

Electron-withdrawing;

stabilizes the phenolate
C Nitrile (Cyano) Group fragment (

118).

Fragmentation Mechanics: The "Fingerprint"

Unlike simple library matching, understanding the causality of fragmentation allows for high-
confidence identification in complex matrices.

Primary Pathway (ESI Negative Mode)
In negative electrospray ionization, the deprotonated molecule (

, m/z 218) follows a predictable dissociation pathway driven by charge-remote fragmentation
and inductive cleavage.

e Precursor lon:m/z 218.09
e Primary Transition (Decarboxylation): The carboxylic acid moiety readily loses

, a neutral loss of 44 Da.

o Product:

at m/z 174.[3]
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o Secondary Transition (Ether Cleavage): The ether bond is the next weakest link. The
electron-withdrawing nature of the cyano group stabilizes the resulting phenolate ion, making

it a dominant fragment.

o Product: 3-Cyanophenolate ion at m/z 118.[3]

Secondary Pathway (ESI Positive Mode)
While less sensitive, positive mode (
, m/z 220) is useful for confirmation.

e Water Loss:

at m/z 202.[3]

o McLafferty Rearrangement: The pentanoic chain allows for a 6-membered transition state,
potentially yielding a neutral alkene loss.

Visualization: Fragmentation Pathway

The following diagram maps the specific dissociation channels for the ESI(-) mode, which is the
industry standard for this compound class.
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Caption: ESI(-) Fragmentation pathway showing the transition from precursor (m/z 218) to the
diagnostic cyanophenolate ion (m/z 118).[3]

Comparative Performance Analysis
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To validate the identity of 5-(3-Cyanophenoxy)pentanoic acid, it must be compared against
its closest structural alternatives.[3] This section evaluates how the Cyano group and Isomeric
position alter the MS profile.

Comparison 1: Effect of the Cyano Group

Alternative:5-Phenoxypentanoic Acid (Non-cyano analog).
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Parameter

5-(3-
Cyanophenoxy)pen
tanoic Acid

5-
Phenoxypentanoic
Acid (Alternative)

Analysis

Precursor (

)

218.09

193.09

Mass Shift: The CN
group adds +25 Da,
shifting the

window out of
common background

noise.[3]

Key Fragment

m/z 118
(Cyanophenolate)

m/z 93 (Phenolate)

Stability: The CN
group is electron-
withdrawing,
stabilizing the
negative charge on
the oxygen. The m/z
118 fragment is
significantly more
intense and robust
than the m/z 93
fragment of the

alternative.

Retention (RP)

Moderate

High

The polar CN group
slightly reduces
retention on C18
compared to the
unsubstituted analog,
improving peak shape
in high-aqueous

gradients.

Comparison 2: Positional Isomers

Alternative:5-(4-Cyanophenoxy)pentanoic Acid (Para-isomer).[3]
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o The Challenge: Both isomers produce identical precursors (m/z 218) and identical primary
fragments (m/z 118, 174). MS/MS alone is often insufficient for differentiation.

e The Solution:

o Chromatography: The para-isomer typically elutes after the meta-isomer on Biphenyl or
PFP columns due to better planar stacking capability.

o lon Mobility (IMS): If available, IMS can separate these isobars based on Collision Cross
Section (CCS), where the meta-isomer generally has a smaller "tumbled" radius than the
linear para-isomer.

Experimental Protocol: Method Development

This protocol ensures a self-validating workflow.[3] The use of a "dummy" injection of the non-
cyano analog (if available) is recommended to benchmark retention times.

Step 1: LC Method Setup|3]

e Column: Phenyl-Hexyl or Biphenyl (2.1 x 100 mm, 1.7 pm).[3]
o Reasoning: Superior selectivity for aromatic isomers compared to C18.

o Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH neutral
work).

o Mobile Phase B: Acetonitrile (preferred over Methanol for sharper cyano-compound peaks).

[3]

e Gradient: 5% B to 95% B over 8 minutes.

Step 2: MS Source Optimization (ESI-)[3]

o Capillary Voltage: 2.5 - 3.0 kV (Keep low to prevent in-source fragmentation of the ether
bond).[3]

e Desolvation Temp: 350°C - 400°C (Carboxylic acids are thermally stable).[3]

o Cone Voltage: Optimize for m/z 218. Start at 20V.
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Step 3: MRM Transition Table

Use these transitions for quantification and qualification.

Precursor ( Product (

Transition Collision Dwell Time
Type ) ) Energy (eV) (ms)
Quantifier 218.1 118.0 25-30 50

Qualifier 1 218.1 174.1 10 - 15 50

Quialifier 2 218.1 65.0* 40 -50 50

*Note: m/z 65 corresponds to the dicyano-acetylene-like ring fragment, useful only at high
energy.[3]

Workflow Visualization
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~
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Caption: Decision tree for method development, emphasizing the critical isomer check step.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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